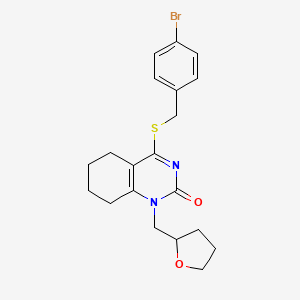

![molecular formula C8H3BrN2S B2494235 5-溴噻吩并[2,3-b]吡啶-2-甲腈 CAS No. 2090128-24-6](/img/structure/B2494235.png)

5-溴噻吩并[2,3-b]吡啶-2-甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

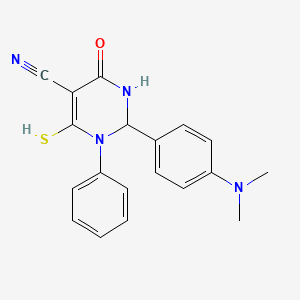

5-Bromothieno[2,3-b]pyridine-2-carbonitrile is a compound of interest due to its potential as a building block in drug discovery research. Its synthesis and analysis reveal significant properties and reactions that make it a valuable candidate for further chemical and pharmaceutical studies.

Synthesis Analysis

The synthesis of 5-Bromothieno[2,3-b]pyridine-2-carbonitrile involves regioselective bromination of thieno[2,3-b]pyridine, leading to selectivity toward the 4-position with an 87% isolated yield. This process underlines its potential as a versatile building block for cross-coupling reactions in drug discovery research (Lucas et al., 2015). Moreover, a facile and scalable preparation method from 2-aminothiophene-3-carboxylate esters has been developed, emphasizing its accessibility and utility in synthesizing kinase inhibitors (Tumey et al., 2008).

Molecular Structure Analysis

The molecular structure of similar bromothieno pyridine derivatives has been analyzed through various spectroscopic methods and DFT calculations. These studies provide insights into the optimized structural parameters, vibrational frequencies, and potential energy distributions, offering a deeper understanding of the molecule's characteristics and behavior (Premkumar et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 5-Bromothieno[2,3-b]pyridine-2-carbonitrile derivatives showcase a range of capabilities, from participating in recyclization reactions with active methylene nucleophiles to forming complex structures with potential biological activities. These reactions highlight the compound's reactivity and versatility in forming heterocyclic compounds and its importance in medicinal chemistry research (Alshaye et al., 2022).

Physical Properties Analysis

The physical properties of bromothieno pyridine derivatives, such as their crystalline structure and absorption coefficients, are crucial for understanding their behavior and potential applications. For example, studies have shown that these compounds can exhibit polycrystalline or amorphous structures, impacting their optical properties and junction characteristics in electronic materials (Zedan et al., 2016).

Chemical Properties Analysis

Understanding the chemical properties of 5-Bromothieno[2,3-b]pyridine-2-carbonitrile, including its reactivity, functional group transformations, and potential for forming diverse chemical structures, is vital. Its ability to undergo various chemical reactions makes it a valuable compound for synthesizing a wide range of chemical entities with potential pharmaceutical applications (Abdelriheem et al., 2015).

科学研究应用

1. 合成和药物发现的构建模块

5-溴噻吩[2,3-b]吡啶-2-腈在药物发现研究中起着至关重要的构建模块作用。它的区域选择性溴化导致形成4-溴噻吩[2,3-b]吡啶,然后用于交叉偶联反应以创建各种药物发现化合物(S. Lucas et al., 2015)。

2. 激酶抑制剂的合成

该化合物是合成激酶抑制剂的重要中间体。一个涉及热促进消除/脱羧后核子环化的过程会产生4-氧代-4,7-二氢噻吩[2,3-b]吡啶-5-腈,这是合成各种激酶抑制剂的关键中间体(L. N. Tumey et al., 2008)。

3. 腐蚀抑制研究

研究表明,与5-溴噻吩[2,3-b]吡啶-2-腈密切相关的香豆素吡啶衍生物具有作为腐蚀抑制剂的潜力。这些化合物已被用于在腐蚀环境中保护N80钢等材料(K. R. Ansari et al., 2017)。

4. 光学性质和结合特性

该化合物用于研究特定薄膜的光学性质和结合特性。这些研究对于了解各种工业应用的材料性质至关重要(I. Zedan et al., 2016)。

5. 荧光行为的发展

噻吩[3,2-c]吡啶的衍生物,包括5-溴噻吩[2,3-b]吡啶-2-腈,已被合成并用于研究其荧光行为。这些研究对于开发具有特定光学性质的材料至关重要(R. Toche & S. Chavan, 2013)。

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

属性

IUPAC Name |

5-bromothieno[2,3-b]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2S/c9-6-1-5-2-7(3-10)12-8(5)11-4-6/h1-2,4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXXDAOIZZTUKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(SC2=NC=C1Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2090128-24-6 |

Source

|

| Record name | 5-bromothieno[2,3-b]pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

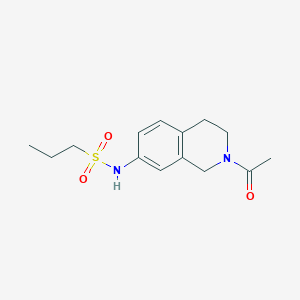

![2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2494152.png)

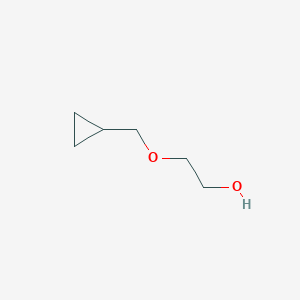

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea](/img/structure/B2494161.png)

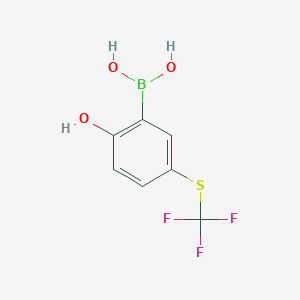

![4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2494162.png)

![2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2494163.png)

![2-(4-chlorophenoxy)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494165.png)

![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2494172.png)